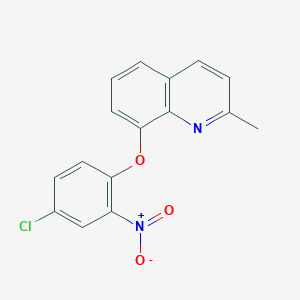

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 4-chloro-2-nitrophenoxy group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline typically involves the reaction of 4-chloro-2-nitrophenol with 2-methylquinoline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

Oxidation: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.

Applications De Recherche Scientifique

The applications of "8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline" in scientific research are not explicitly detailed within the provided search results. However, the search results offer some context regarding quinoline derivatives and related compounds, which can be helpful in understanding the potential applications of this specific compound.

Understanding Quinoline Derivatives

Quinoline derivatives are nitrogen-containing heterocycles that have garnered significant attention due to their wide variety of biological activities . These activities include anti-tuberculosis, antiproliferative, anthelmintic, antibacterial, and antioxidant properties .

Potential Applications Based on Related Compounds

Given the broad range of biological activities associated with quinoline derivatives, "this compound" may have potential applications in various areas of scientific research:

- Medicinal Chemistry : Quinoline derivatives are known for their potential in creating chemical libraries for drug discovery . The presence of chloro and nitro groups on the phenoxy ring, along with the methylquinoline core, might offer unique interactions with biological targets.

- Anti-inflammatory Activity : Certain quinoline derivatives have demonstrated anti-inflammatory activity and are useful as agents for inhibiting arthral destruction . The novel 4-phenylquinoline derivatives, which contain an optionally substituted amino group or optionally substituted heterocyclic group at the 2-position and an acyl group, a halogen atom, a hydroxyalkyl group, or an amidated carboxyl group at the 3-position, have anti-inflammatory activity .

- Drug Development : Quinoline-based chemical entities have been explored for various medicinal applications, such as antimalarial drugs . The compound's structural features might make it a candidate for developing new therapeutic agents.

Specific Reactions and Synthesis

The search results also provide information on reactions involving related compounds, which could be relevant to synthesizing and modifying "this compound":

- Nucleophilic Substitution : A study reports on the synthesis of a related compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, involving the nucleophilic substitution of 4-chloro-5-fluoro-2-nitrophenol on ethyl bromoacetate .

- Preparation of Intermediates : The preparation of rivastigmine-like intermediate involves a reaction between commercial 3-cyanophenol and dimethyl carbamoyl chloride in the presence of triethylamine (TEA) .

Mécanisme D'action

The mechanism of action of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-nitrophenol: A precursor in the synthesis of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline.

2-Methylquinoline: Another precursor used in the synthesis.

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chloro-2-nitrophenoxy group makes it a versatile compound for various applications.

Activité Biologique

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a quinoline core substituted with a chloro and nitro group, which may influence its biological activity. Its molecular formula is C12H8ClN3O3, and it has a molecular weight of approximately 273.66 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit tumor growth in specific cancer models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in xenograft models |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cell proliferation and microbial resistance pathways.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations below 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

- Cancer Xenograft Model : In a xenograft model of human ovarian adenocarcinoma, treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its anticancer potential.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. These derivatives are being evaluated for their ability to target specific cancer pathways and their antimicrobial spectrum.

Table 2: Comparative Efficacy of Derivatives

Propriétés

IUPAC Name |

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQNDQXMRTKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.